Flumiclorac

Description

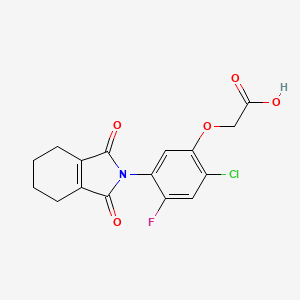

Structure

3D Structure

Properties

IUPAC Name |

2-[2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-4-fluorophenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFNO5/c17-10-5-11(18)12(6-13(10)24-7-14(20)21)19-15(22)8-3-1-2-4-9(8)16(19)23/h5-6H,1-4,7H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQQIAHNFBAFBCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3F)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50236453 | |

| Record name | Flumiclorac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87547-04-4 | |

| Record name | Flumiclorac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87547-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumiclorac [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087547044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumiclorac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, 2-[2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUMICLORAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA50E25M0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flumiclorac: A Technical Guide to its Mechanism of Action in Broadleaf Weeds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumiclorac is a selective, post-emergence herbicide highly effective for the control of a wide spectrum of broadleaf weeds in various agricultural settings.[1] Belonging to the N-phenylphthalimide chemical family, flumiclorac is classified as a Group 14 herbicide, acting as a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO). Its rapid contact action results in visible weed injury within hours of application, making it a valuable tool in modern weed management programs.[1] This technical guide provides an in-depth exploration of the core mechanism of action of flumiclorac, detailing the biochemical pathways, physiological consequences, and experimental methodologies used to elucidate its herbicidal activity.

Core Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

The primary mode of action of flumiclorac is the inhibition of protoporphyrinogen oxidase (PPO, EC 1.3.3.4), a key enzyme in the tetrapyrrole biosynthesis pathway.[2] This pathway is essential for the production of vital molecules such as chlorophylls (for photosynthesis) and hemes (for electron transport chains).[2]

The Tetrapyrrole Biosynthesis Pathway

The tetrapyrrole biosynthesis pathway is a conserved pathway in plants, occurring within the plastids. The pathway begins with the synthesis of 5-aminolevulinic acid (ALA) and proceeds through a series of enzymatic steps to produce protoporphyrin IX, the final common precursor for both chlorophyll and heme.[3] Protoporphyrinogen oxidase catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[2]

Flumiclorac-Induced PPO Inhibition and its Consequences

Flumiclorac acts as a competitive inhibitor of PPO, binding to the enzyme's active site and preventing the conversion of PPGIX to PPIX within the chloroplast. This inhibition leads to a cascade of events culminating in rapid cell death:

-

Accumulation of Protoporphyrinogen IX (PPGIX): With the PPO enzyme blocked, its substrate, PPGIX, accumulates within the chloroplast stroma.

-

Extraplastidic Oxidation of PPGIX: The accumulated PPGIX is exported from the chloroplast into the cytoplasm. In the cytoplasm, it is rapidly oxidized to PPIX by other, less specific oxidases.[3]

-

Protoporphyrin IX (PPIX) Accumulation and Photosensitization: The resulting cytoplasmic PPIX is a potent photosensitizer. In the presence of light and molecular oxygen, PPIX enters an excited triplet state. This excited PPIX can then react with ground-state oxygen to generate highly reactive singlet oxygen (¹O₂) and other reactive oxygen species (ROS).[3]

-

Oxidative Stress and Membrane Damage: The massive production of singlet oxygen and other ROS initiates a chain reaction of lipid peroxidation, primarily affecting the unsaturated fatty acids of cell membranes.[3] This leads to a rapid loss of membrane integrity and function, including the plasma membrane and tonoplast.

-

Cellular Leakage and Necrosis: The compromised cell membranes result in the leakage of cellular contents, leading to rapid tissue desiccation, wilting, and necrosis.[1] These symptoms are typically visible within hours of flumiclorac application under optimal light and temperature conditions.[1][2]

Quantitative Data

Table 1: Efficacy of Flumiclorac on Velvetleaf (Abutilon theophrasti)

| Application Rate (g ai ha⁻¹) | Percent Plant Mortality (1996) | Percent Plant Mortality (1997) | Reduction in Seed Capsules per m² (1996) |

| 0 | 0% | 0% | 0% |

| 0.3 | 25% | 30% | Not Measured |

| 0.75 | 50% | 60% | Not Measured |

| 1.5 | Not Measured | 85% | 43% |

| 2.25 | Not Measured | 95% | Not Measured |

| 3.0 | >90% | >95% | Not Measured |

Data adapted from a field study conducted in 1996 and 1997. The recommended labeled rate for weed control in corn was 3 g ai ha⁻¹.[4][5][6]

Experimental Protocols

The following protocols are foundational for investigating the mechanism of action of PPO-inhibiting herbicides like flumiclorac.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This assay measures the enzymatic activity of PPO in the presence and absence of an inhibitor.

Protocol:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue (e.g., young leaves of the target weed) in a chilled extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove cell debris.

-

Further centrifuge the supernatant at a higher speed to pellet the chloroplasts.

-

Resuspend the chloroplast pellet in a suitable buffer.

-

-

Substrate Preparation (Protoporphyrinogen IX):

-

Protoporphyrin IX is reduced to protoporphyrinogen IX using a reducing agent such as sodium amalgam under an inert atmosphere (e.g., argon) to prevent auto-oxidation. The reaction is monitored for the disappearance of fluorescence.[7]

-

-

Enzyme Assay:

-

Set up reaction mixtures containing the enzyme extract, reaction buffer (e.g., Tris-HCl buffer with cofactors), and varying concentrations of flumiclorac (or a solvent control).

-

Initiate the reaction by adding the protoporphyrinogen IX substrate.

-

Incubate the reaction at a controlled temperature in the dark.

-

The formation of protoporphyrin IX is monitored spectrophotometrically or fluorometrically. The fluorescence of protoporphyrin IX can be measured at an excitation wavelength of approximately 404 nm and an emission wavelength of around 630 nm.[7]

-

-

Data Analysis:

-

Calculate the rate of protoporphyrin IX formation.

-

Plot the enzyme activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Quantification of Protoporphyrin IX (PPIX) Accumulation in Plant Tissues

This method quantifies the in vivo accumulation of PPIX in plant tissues following herbicide treatment.

Protocol:

-

Plant Treatment:

-

Treat broadleaf weed seedlings with a known concentration of flumiclorac. Include an untreated control group.

-

Incubate the treated plants in the dark for a specified period (e.g., 16-20 hours) to allow for PPIX accumulation without photodegradation.

-

-

Extraction:

-

Harvest leaf tissue and immediately freeze it in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Extract the PPIX from the powdered tissue using a solvent mixture, such as acetone and 0.2 M NH₄OH (9:1, v/v).[8] All extraction steps should be performed under dim light to prevent PPIX degradation.

-

-

HPLC Analysis:

-

Centrifuge the extract to pellet debris and filter the supernatant.

-

Analyze the extract using a High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector.

-

Use a C18 reversed-phase column for separation.

-

A typical mobile phase could be a gradient of acetonitrile/water with formic acid and acetone with formic acid.[9]

-

Set the fluorescence detector to an excitation wavelength of ~405 nm and an emission wavelength of ~635 nm for PPIX detection.[10]

-

-

Quantification:

-

Prepare a standard curve using known concentrations of a PPIX standard.

-

Quantify the amount of PPIX in the plant extracts by comparing their peak areas to the standard curve.

-

Measurement of Lipid Peroxidation (Malondialdehyde - MDA Assay)

This assay quantifies the extent of membrane damage by measuring the accumulation of malondialdehyde (MDA), a secondary product of lipid peroxidation.

Protocol:

-

Plant Treatment:

-

Treat weed seedlings with flumiclorac and expose them to light for a specific duration. Include untreated controls.

-

-

Extraction:

-

Harvest and weigh leaf tissue.

-

Homogenize the tissue in a solution of trichloroacetic acid (TCA).

-

-

Thiobarbituric Acid (TBA) Reaction:

-

Add a solution of thiobarbituric acid (TBA) in TCA to the homogenate.

-

Heat the mixture in a water bath (e.g., 95°C) for a set time (e.g., 30 minutes) to allow the MDA-TBA adduct to form.

-

Quickly cool the reaction tubes on ice to stop the reaction.

-

-

Spectrophotometric Measurement:

-

Centrifuge the samples to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm (the maximum absorbance of the MDA-TBA complex).

-

Correct for non-specific absorbance by measuring the absorbance at 600 nm and subtracting it from the 532 nm reading.

-

-

Calculation:

-

Calculate the concentration of MDA using its molar extinction coefficient (155 mM⁻¹ cm⁻¹).[11]

-

Visualizations

Signaling Pathway

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 3. researchgate.net [researchgate.net]

- 4. "Growth response of velvetleaf to three postemergence herbicides" by Cheryl A. Murphy and John L. Lindquist [digitalcommons.unl.edu]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 6. Growth response of velvetleaf to three postemergence herbicides | Weed Science | Cambridge Core [cambridge.org]

- 7. bookstack.cores.utah.edu [bookstack.cores.utah.edu]

- 8. extension.purdue.edu [extension.purdue.edu]

- 9. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: Protoporphyrinogen Oxidase (PPO) Inhibition by Flumiclorac

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumiclorac is a selective, post-emergence herbicide belonging to the N-phenylphthalimide chemical class.[1] It is primarily utilized for the control of broadleaf weeds in various agricultural settings. The herbicidal activity of flumiclorac is attributed to its potent inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the tetrapyrrole biosynthesis pathway. This guide provides a comprehensive technical overview of the mechanism of action, quantitative inhibitory data, experimental protocols, and the resulting signaling cascade following PPO inhibition by flumiclorac.

Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase

Protoporphyrinogen oxidase (PPO or Protox) is a critical enzyme located in the plastid envelope of plant cells. It catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX). Proto IX is the final common precursor for the synthesis of both chlorophylls, essential for photosynthesis, and hemes, which are vital components of cytochromromes involved in electron transport.[2][3]

Flumiclorac acts as a potent inhibitor of PPO. By binding to the enzyme, it blocks the conversion of Protogen IX to Proto IX. This inhibition leads to the accumulation of Protogen IX within the plastid.[2][3] The excess Protogen IX then diffuses out of the plastid and into the cytoplasm, where it is rapidly oxidized to Proto IX by non-enzymatic processes or by other cellular oxidases.

This extraplastidic accumulation of Proto IX is highly phototoxic. In the presence of light and molecular oxygen, Proto IX acts as a photosensitizer, generating highly reactive singlet oxygen (¹O₂).[2] These reactive oxygen species (ROS) initiate a cascade of lipid peroxidation, leading to the rapid degradation of cellular membranes, including the plasma membrane and tonoplast. The loss of membrane integrity results in cellular leakage, desiccation, and ultimately, cell death, which manifests as rapid wilting and necrosis of the treated plant tissues.[4]

Quantitative Inhibition Data

The inhibitory potency of flumiclorac and its derivatives against PPO has been quantified in various studies. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme, with lower values indicating tighter binding and greater potency.

| Compound | Enzyme Source | Inhibition Constant (Ki) | Reference |

| Flumiclorac-pentyl | Nicotiana tabacum PPO (NtPPO) | 46.3 nM | [1] |

| Flumioxazin | Nicotiana tabacum PPO (NtPPO) | 52.0 nM | [1] |

| Compound A4* | Nicotiana tabacum PPO (NtPPO) | 9.05 nM | [1] |

*Compound A4 is a novel N-phenylphthalimide derivative demonstrating higher potency than flumiclorac-pentyl and flumioxazin.[1]

Experimental Protocols

Protoporphyrinogen Oxidase (PPO) Inhibition Assay (Spectrophotometric Method)

This protocol outlines a general method for determining the inhibitory activity of compounds like flumiclorac on PPO. Specific parameters may need optimization depending on the enzyme source and laboratory conditions.

1. Enzyme Preparation:

-

Isolate plastids from young, healthy plant tissue (e.g., spinach, pea) by differential centrifugation.

-

Lyse the plastids to release the PPO enzyme.

-

Partially purify the enzyme preparation through methods such as ammonium sulfate precipitation and dialysis to remove interfering substances.

2. Substrate Preparation:

-

Synthesize Protoporphyrinogen IX (Protogen IX) from Protoporphyrin IX (Proto IX) by reduction with sodium amalgam. The concentration of the Protogen IX solution should be determined spectrophotometrically after conversion back to Proto IX in an acidic solution.

3. Inhibition Assay:

-

The assay is typically performed in a temperature-controlled spectrophotometer or microplate reader.

-

The reaction mixture contains:

-

A suitable buffer (e.g., Tris-HCl, pH 7.5)

-

A detergent (e.g., Tween 80) to solubilize the substrate and enzyme.

-

The PPO enzyme preparation.

-

The inhibitor (flumiclorac) dissolved in a suitable solvent (e.g., DMSO) at various concentrations. A solvent control (DMSO alone) should be included.

-

-

Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.

-

Initiate the reaction by adding the substrate, Protogen IX.

-

Monitor the increase in absorbance at a wavelength corresponding to the peak absorption of Proto IX (approximately 408-410 nm) over time. The rate of the reaction is determined from the initial linear phase of the absorbance curve.

4. Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations. The data can be analyzed using Lineweaver-Burk or other kinetic plots.[5][6]

Signaling Pathways and Experimental Workflows

The inhibition of PPO by flumiclorac triggers a cascade of events leading to cell death. The following diagrams illustrate the core signaling pathway and a typical experimental workflow for studying PPO inhibition.

Caption: PPO Inhibition Signaling Pathway by Flumiclorac.

Caption: Experimental Workflow for PPO Inhibition Assay.

Conclusion

Flumiclorac is an effective herbicidal agent that functions through the specific and potent inhibition of protoporphyrinogen oxidase. This mode of action leads to a light-dependent, rapid degradation of plant cell membranes, resulting in the swift control of susceptible weed species. The quantitative data on its inhibitory activity and the established experimental protocols provide a solid foundation for further research into the development of new PPO-inhibiting herbicides and for understanding the mechanisms of herbicide resistance. The detailed understanding of the signaling cascade initiated by flumiclorac is crucial for the development of more effective and selective weed management strategies.

References

- 1. Discovery of Novel N-Phenylphthalimide Protoporphyrinogen IX Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 4. mdpi.com [mdpi.com]

- 5. Browning inhibition mechanisms by cysteine, ascorbic acid and citric acid, and identifying PPO-catechol-cysteine reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Browning inhibition mechanisms by cysteine, ascorbic acid and citric acid, and identifying PPO-catechol-cysteine reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]

Flumiclorac-Pentyl Ester: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumiclorac-pentyl ester is a post-emergence herbicide valued for its efficacy against a range of problematic broadleaf weeds in various agricultural settings.[1][2][3] Belonging to the N-phenylphthalimide derivative class of herbicides, its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the chlorophyll biosynthesis pathway in plants.[1][4][5][6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mode of action, and relevant experimental methodologies associated with Flumiclorac-pentyl ester.

Chemical Structure and Identification

Flumiclorac-pentyl ester is a synthetic organic compound with a well-defined chemical structure.[1][7]

-

IUPAC Name: pentyl [2-chloro-5-(cyclohex-1-ene-1,2-dicarboximido)-4-fluororophenoxy]acetate[1]

-

CAS Name: pentyl [2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]acetate[1]

-

SMILES: CCCCCOC(=O)COc1cc(c(cc1Cl)F)N2C(=O)C3=C(CCCC3)C2=O[3]

Physicochemical Properties

The physical and chemical properties of Flumiclorac-pentyl ester are crucial for understanding its environmental fate and behavior. A summary of these properties is presented in the table below.

| Property | Value | Unit | Reference(s) |

| Molecular Weight | 423.86 | g/mol | [1][3] |

| Monoisotopic Mass | 423.125 | g/mol | [7] |

| Physical State | White powder solid | [7] | |

| Melting Point | 90 - 91 | °C | [8] |

| Boiling Point | 558.0 ± 50.0 (Predicted) | °C | [8] |

| Water Solubility | 0.000189 (at 25°C) | mg/mL | [7] |

| LogP (Octanol/Water Partition Coefficient) | 4.99 | [7] | |

| Vapor Pressure | 1.74E-12 (at 25°C) | mmHg | [9] |

| Density | 1.34 (d20 1.3316) | g/cm³ | [8][9] |

Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Flumiclorac-pentyl ester exerts its herbicidal effects through the potent inhibition of protoporphyrinogen oxidase (PPO), the penultimate enzyme in the biosynthesis of both chlorophylls and hemes.[1][4][10]

-

Absorption and Translocation: The herbicide is absorbed by the foliage and exhibits fast contact action.[1][2]

-

Enzyme Inhibition: Inside the plant cells, Flumiclorac-pentyl ester inhibits PPO.

-

Accumulation of Protoporphyrinogen IX: This inhibition leads to the accumulation of the PPO substrate, protoporphyrinogen IX.

-

Oxidation and Photosensitization: Protoporphyrinogen IX leaks from its normal pathway and is rapidly oxidized to protoporphyrin IX, a potent photosensitizer.

-

Cellular Damage: In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species, which cause rapid peroxidation of membrane lipids. This leads to the disruption of cell membrane integrity, leakage of cellular contents, and ultimately, cell death, manifesting as necrosis and desiccation of the plant tissue.[5][6]

Metabolic Pathways

In rats, Flumiclorac-pentyl ester is rapidly and extensively metabolized, with over 90% of the administered dose excreted in feces and urine within 48 hours. The metabolic reactions include cleavage of the ester linkage, cleavage of the imide linkage, hydroxylation and reduction of the cyclohexene ring, and conjugation with sulfonic acid.[8]

In plants, metabolism is a key factor in selectivity. Tolerant species like soybeans can detoxify the herbicide more rapidly than susceptible weeds. This detoxification involves processes that reduce the amount of active herbicide reaching the target site.[11]

Experimental Protocols

Synthesis of Flumiclorac-pentyl ester (General Overview)

The commercial synthesis of Flumiclorac-pentyl ester is a multi-step process. While specific proprietary details are not publicly available, the general synthetic route is understood to involve the following key transformations[1]:

-

Formation of the Hexahydrophthalic Anhydride Core: This is achieved through a Diels-Alder cycloaddition of maleic anhydride and cis-1,3-butadiene under high pressure.

-

Imide Formation: The resulting anhydride undergoes ring-opening to the diacid, followed by condensation with an appropriate amine to form the N-substituted hexahydrophthalimide.

-

Coupling Reaction: The imide is coupled via nucleophilic substitution to a substituted phenyl acetate derivative.

-

Final Functional Group Manipulations: This may involve reduction of a nitro group to an amine, followed by intramolecular cyclization to form the final cyclic imide structure linked to the phenoxyacetate moiety.[1]

Analytical Method for Determination in Soil by LC-MS/MS

This protocol provides a method for the quantitative determination of Flumiclorac-pentyl ester and its acid metabolite (IMCA) in soil.[2]

1. Principle: Residues are extracted from soil using an acetone and hydrochloric acid solution. The extract is then partitioned into dichloromethane, concentrated, and analyzed by High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[2][7]

2. Reagents:

-

Acetone, Dichloromethane, Methanol (pesticide quality)

-

Formic acid, Hydrochloric acid, Sodium chloride, Sodium sulfate (reagent grade)

-

HPLC grade water

-

Extraction Solvent: Acetone:0.1 N HCl (4:1, v/v)

-

Reconstitution Solvent: 0.05% formic acid in methanol:0.05% formic acid in water (1:1, v/v)[7]

3. Sample Preparation and Extraction:

-

Weigh 20 g of soil into a centrifuge tube.

-

Add 50 mL of extraction solvent (Acetone:0.1 N HCl).

-

Shake vigorously for 10 minutes.

-

Centrifuge at approximately 2000 rpm for 5 minutes.

-

Decant the supernatant into a separatory funnel.

-

Repeat the extraction with another 25 mL of extraction solvent, combine the supernatants.

-

Add 75 mL of 5% aqueous sodium chloride and 50 mL of dichloromethane to the separatory funnel. Shake for 1 minute.

-

Allow the layers to separate and drain the lower dichloromethane layer through sodium sulfate.

-

Repeat the partition with another 50 mL of dichloromethane.

-

Evaporate the combined dichloromethane extracts to dryness using a rotary evaporator.

-

Reconstitute the residue in the reconstitution solvent for LC-MS/MS analysis.[7]

4. LC-MS/MS Conditions (Illustrative):

-

Instrument: Agilent 1260 HPLC with an API 4000 LC/MS/MS or equivalent.[2]

-

Analysis: Multiple Reaction Monitoring (MRM) is used for quantification.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay (General Protocol)

This is a general protocol adapted for assaying PPO inhibitors, which can be used to evaluate the activity of Flumiclorac-pentyl ester. The assay measures the enzymatic conversion of protoporphyrinogen IX (Protogen) to protoporphyrin IX (Proto IX).

1. Principle: The activity of PPO is determined by fluorometrically measuring the rate of formation of Proto IX from the non-fluorescent substrate, Protogen. The inhibitory effect of a compound is quantified by the reduction in this rate.

2. Materials:

-

Chloroplasts isolated from a suitable plant source (e.g., spinach).

-

Protoporphyrinogen IX (Protogen) substrate (prepared fresh by reducing Proto IX).

-

Assay buffer.

-

Flumiclorac-pentyl ester dissolved in a suitable solvent (e.g., DMSO).

-

Microplate reader with fluorescence detection (Excitation ~410 nm, Emission ~640 nm).

3. Procedure:

-

Prepare a reaction mixture containing the assay buffer and isolated chloroplasts (enzyme source) in the wells of a microplate.

-

Add varying concentrations of Flumiclorac-pentyl ester (or other test inhibitors) to the wells. Include a control with no inhibitor.

-

Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the Protogen substrate.

-

Incubate for a specific time (e.g., 30 minutes) in the dark.

-

Measure the fluorescence of the produced Proto IX using the microplate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Herbicidal Efficacy Testing (Greenhouse Bioassay)

This protocol outlines a general procedure for evaluating the post-emergence herbicidal efficacy of Flumiclorac-pentyl ester on target weed species.

1. Plant Material:

-

Grow target weed species (e.g., cocklebur, ragweed) and a tolerant crop species (e.g., soybean) in pots under controlled greenhouse conditions.

2. Herbicide Application:

-

Prepare a stock solution of a formulated Flumiclorac-pentyl ester product.

-

Create a series of dilutions to test a range of application rates.

-

Apply the herbicide solutions as a foliar spray to the plants at a specific growth stage (e.g., 2-4 leaf stage).[12] Include an untreated control group.

-

Use a calibrated laboratory sprayer to ensure uniform application.

3. Evaluation:

-

Maintain the treated plants in the greenhouse.

-

Assess herbicidal injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

-

Evaluations can include:

-

Visual Injury Ratings: A scale of 0% (no effect) to 100% (plant death).

-

Biomass Reduction: Harvest the above-ground plant material at the end of the experiment, dry it, and weigh it to determine the percent reduction in biomass compared to the untreated control.

-

Conclusion

Flumiclorac-pentyl ester is a potent herbicide with a specific mode of action targeting the PPO enzyme in plants. Its chemical and physical properties dictate its application and environmental behavior. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate its synthesis, analytical determination, and biological activity. Understanding these technical aspects is essential for its effective and safe use in agriculture and for the development of new herbicidal compounds.

References

- 1. Flumiclorac-pentyl (Ref: S 23031) [sitem.herts.ac.uk]

- 2. epa.gov [epa.gov]

- 3. Rapid Assay Evaluation of Plant Response to Protoporphyrinogen Oxidase (Protox)-Inhibiting Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 4. GC-MS Determination of Flumiclorac-pentyl Residues in Import and Export Foods [spkx.net.cn]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. epa.gov [epa.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Protoporphyrinogen Oxidase-Inhibiting Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 11. uakron.edu [uakron.edu]

- 12. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Laboratory Synthesis of Flumiclorac

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible laboratory-scale synthesis pathway for Flumiclorac, a herbicide used for the control of broadleaf weeds. The synthesis involves a multi-step process, beginning with commercially available starting materials and proceeding through key intermediates. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway are provided to facilitate understanding and replication in a laboratory setting.

Synthetic Pathway Overview

The synthesis of Flumiclorac can be logically divided into three main stages:

-

Synthesis of 3,4,5,6-Tetrahydrophthalic Anhydride: This key building block is prepared via a Diels-Alder reaction.

-

Synthesis of 2-Amino-4-chloro-5-fluorophenol: This intermediate is synthesized from a substituted nitrophenol through a reduction reaction.

-

Assembly of the Flumiclorac Molecule: This final stage involves the formation of an imide followed by an etherification reaction to yield the final product.

The overall synthetic scheme is presented below, followed by detailed protocols for each step.

Experimental Protocols

Stage 1: Synthesis of 3,4,5,6-Tetrahydrophthalic Anhydride

This stage involves the [4+2] cycloaddition of 1,3-butadiene and maleic anhydride.

Reaction:

Experimental Protocol:

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser should be assembled in a well-ventilated fume hood.

-

Reagents and Solvents:

-

Maleic Anhydride (2.0 moles, 196 g)

-

Dry Benzene (500 mL)

-

1,3-Butadiene (gas)

-

Petroleum Ether (for washing)

-

-

Procedure:

-

Place maleic anhydride and dry benzene into the reaction flask.

-

Begin stirring and heat the mixture gently with a water bath.

-

Introduce a rapid stream of butadiene gas (approximately 0.6-0.8 L/min).

-

Once the solution temperature reaches 50°C, remove the water bath. The exothermic reaction will cause the temperature to rise to 70-75°C.

-

Continue the addition of butadiene for 2-2.5 hours, reducing the flow rate as the reaction proceeds.

-

Pour the hot solution into a beaker and allow it to cool to 0-5°C overnight to crystallize the product.

-

Collect the crystals by suction filtration on a Büchner funnel and wash with petroleum ether.

-

Dry the product in an oven at 70-80°C to a constant weight.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 93-97% | --INVALID-LINK-- |

| Melting Point | 99-102°C | --INVALID-LINK-- |

Stage 2: Synthesis of 2-Amino-4-chloro-5-fluorophenol

This intermediate is prepared by the reduction of 2-chloro-4-fluoro-5-nitrophenol.

Step 2a: Synthesis of 2-chloro-4-fluoro-5-nitrophenol

This precursor can be synthesized via the nitration of 4-chloro-3-fluorophenol.

Reaction:

Experimental Protocol:

-

Apparatus: A round-bottom flask equipped with a magnetic stirrer and a dropping funnel, placed in an ice bath.

-

Reagents and Solvents:

-

4-chloro-3-fluorophenol (0.1 mol, 16.45 g)

-

Concentrated Sulfuric Acid

-

Concentrated Nitric Acid

-

-

Procedure:

-

Dissolve 4-chloro-3-fluorophenol in concentrated sulfuric acid in the reaction flask and cool to 0-10°C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise over 1 hour, maintaining the temperature below 10°C.

-

After the addition is complete, stir the mixture at 0-10°C for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash with cold water until neutral, and dry under vacuum.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | ~85-90% | --INVALID-LINK-- |

| Temperature | 0-10°C | --INVALID-LINK-- |

| Reaction Time | 2-4 hours | --INVALID-LINK-- |

Step 2b: Reduction to 2-Amino-4-chloro-5-fluorophenol

Reaction:

Method 1: Reduction with Iron/HCl

-

Apparatus: A round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Reagents and Solvents:

-

4-chloro-5-fluoro-2-nitrophenol (0.1 mol, 19.1 g)

-

Ethanol (100 mL)

-

Water (30 mL)

-

Iron powder (0.5 mol, 28 g)

-

Concentrated Hydrochloric Acid (5 mL)

-

-

Procedure:

-

Suspend 4-chloro-5-fluoro-2-nitrophenol and iron powder in a mixture of ethanol and water in the reaction flask.

-

Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

-

Continue refluxing for 3-4 hours, monitoring the reaction by TLC.

-

Filter the hot reaction mixture through celite to remove iron residues, washing the filter cake with hot ethanol.

-

Evaporate the solvent from the combined filtrates under reduced pressure.

-

The crude product can be purified by recrystallization.[1]

-

Method 2: Catalytic Hydrogenation

-

Apparatus: A hydrogenation vessel.

-

Reagents and Solvents:

-

4-chloro-5-fluoro-2-nitrophenol (0.1 mol, 19.1 g)

-

Methanol (150 mL)

-

5% Palladium on Graphene (Pd/G) catalyst (0.5 g)

-

Hydrogen gas

-

-

Procedure:

-

Dissolve 4-chloro-5-fluoro-2-nitrophenol in methanol in the hydrogenation vessel and add the Pd/G catalyst.

-

Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 50 psi.

-

Stir the mixture vigorously at room temperature for 1-2 hours.

-

After the reaction is complete, vent the hydrogen and purge with nitrogen.

-

Filter the mixture through celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the product.[1]

-

Quantitative Data:

| Parameter | Traditional Route (Fe/HCl) | New Synthetic Route (Pd/G) | Reference |

| Reduction Method | Fe/HCl | Catalytic Hydrogenation | [1] |

| Yield (%) | ~80-85 (estimated) | >95 (estimated) | [1] |

| Purity | Good | High | [1] |

Stage 3: Assembly of the Flumiclorac Molecule

Step 3a: Imide Formation

Reaction:

Experimental Protocol:

-

Apparatus: A round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Reagents and Solvents:

-

2-Amino-4-chloro-5-fluorophenol (1.0 eq)

-

3,4,5,6-Tetrahydrophthalic Anhydride (1.0 eq)

-

Glacial Acetic Acid (as solvent)

-

-

Procedure:

-

Dissolve 2-amino-4-chloro-5-fluorophenol and 3,4,5,6-tetrahydrophthalic anhydride in glacial acetic acid.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization.

-

Quantitative Data (Estimated):

| Parameter | Value |

| Yield | 70-80% |

| Reaction Time | 4-6 hours |

Step 3b: Williamson Ether Synthesis to form Flumiclorac-pentyl

Reaction:

Experimental Protocol:

-

Apparatus: A round-bottom flask equipped with a magnetic stirrer and reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents and Solvents:

-

N-(2-chloro-4-fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydrophthalimide (1.0 eq)

-

Pentyl bromoacetate (1.1 eq)

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) as base (1.5 eq)

-

Acetone or Dimethylformamide (DMF) as solvent

-

-

Procedure:

-

To a solution of N-(2-chloro-4-fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydrophthalimide in the chosen solvent, add the base.

-

Stir the mixture at room temperature for 30 minutes.

-

Add pentyl bromoacetate dropwise to the reaction mixture.

-

Heat the reaction to reflux (for acetone) or 60-80°C (for DMF) and stir for 4-8 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

Quantitative Data (Estimated):

| Parameter | Value | Reference |

| Yield | 60-70% | [2][3] |

| Reaction Time | 4-8 hours | [2][3] |

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis of Flumiclorac.

Caption: Synthesis pathway of Flumiclorac.

Conclusion

The synthesis of Flumiclorac can be achieved in a laboratory setting through a multi-step process involving well-established organic reactions. Careful control of reaction conditions and purification of intermediates are crucial for obtaining the final product in good yield and purity. This guide provides a foundational framework for researchers to undertake the synthesis of Flumiclorac, with the understanding that optimization of each step may be necessary to achieve the desired outcomes.

References

Herbicidal Activity Spectrum of Flumiclorac-pentyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumiclorac-pentyl is a post-emergence herbicide belonging to the N-phenylphthalimide chemical class, valued for its rapid and effective control of a wide range of broadleaf weeds.[1] It is predominantly used in major crops such as corn (Zea mays), soybean (Glycine max), and cotton (Gossypium hirsutum).[2] The active ingredient, flumiclorac-pentyl, acts as a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the chlorophyll and heme biosynthesis pathways in plants.[1][3] This technical guide provides a comprehensive overview of the herbicidal activity spectrum of Flumiclorac-pentyl, detailing its mechanism of action, efficacy on various weed species, and standardized experimental protocols for its evaluation.

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Flumiclorac-pentyl's herbicidal activity stems from its inhibition of the protoporphyrinogen oxidase (PPO) enzyme.[1][3] PPO is responsible for the oxidation of protoporphyrinogen IX to protoporphyrin IX, a precursor for both chlorophyll and heme.[3] The inhibition of PPO leads to the accumulation of protoporphyrinogen IX in the cytoplasm, where it is non-enzymatically oxidized to protoporphyrin IX.[4] This cytoplasmic accumulation of protoporphyrin IX, in the presence of light and oxygen, results in the generation of highly reactive oxygen species (ROS), such as singlet oxygen.[4] These ROS cause rapid lipid peroxidation and destruction of cell membranes, leading to cellular leakage, necrosis, and ultimately, the death of the susceptible plant.[1] This light-dependent peroxidizing action results in visible symptoms on treated weeds within hours of application.[1]

Herbicidal Activity Spectrum

Flumiclorac-pentyl is effective against a broad spectrum of broadleaf weeds. Its commercial formulation, Resource®, is often tank-mixed with other herbicides like glyphosate to enhance the speed and spectrum of weed control.[5]

Susceptible Weeds

The following tables summarize the quantitative data on the efficacy of Flumiclorac-pentyl against various weed species, primarily based on greenhouse studies. The GR50 value represents the grams of active ingredient per hectare (g a.i./ha) required to reduce the shoot fresh weight by 50%.

Table 1: Efficacy of Flumiclorac-pentyl on Key Broadleaf Weeds

| Weed Species | Common Name | GR50 (g a.i./ha) |

| Abutilon theophrasti | Velvetleaf | 0.7 |

| Amaranthus retroflexus | Redroot Pigweed | 2.4 |

| Ambrosia artemisiifolia | Common Ragweed | 3.3 |

| Chenopodium album | Common Lambsquarters | 3.0 |

| Datura stramonium | Jimsonweed | - |

| Ipomoea spp. | Morningglory | - |

| Polygonum spp. | Smartweeds | - |

| Xanthium strumarium | Common Cocklebur | 3.0 |

Data sourced from Fausey & Renner (2001). A dash (-) indicates that a specific GR50 value was not provided in the cited source, although the weed is listed as controlled on product labels.[5][6]

Table 2: General Weed Control Spectrum of Flumiclorac-pentyl (as Resource® Herbicide)

| Weed Species Controlled |

| Cocklebur, Common |

| Jimsonweed |

| Lambsquarters, Common |

| Morningglory (Entireleaf, Ivyleaf, Pitted, Tall) |

| Pigweed (Palmer Amaranth, Prostrate, Redroot, Smooth) |

| Ragweed, Common |

| Sida, Prickly |

| Smartweeds |

| Spurge, Spotted |

| Velvetleaf |

This list is compiled from product labels and technical data sheets and represents weeds effectively controlled by Flumiclorac-pentyl at recommended application rates.[5][7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation of herbicidal efficacy and crop phytotoxicity. The following sections outline the methodologies for greenhouse and field trials for Flumiclorac-pentyl.

Greenhouse Efficacy Bioassay

A greenhouse bioassay provides a controlled environment to determine the intrinsic activity of a herbicide on different weed species.

Objective: To determine the dose-response of various weed species to post-emergence applications of Flumiclorac-pentyl and to calculate the GR50 values.

Materials:

-

Seeds of target weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus, Chenopodium album).

-

Pots (e.g., 9-cm square plastic pots).

-

Greenhouse potting mix.

-

Flumiclorac-pentyl formulation.

-

Cabinet sprayer calibrated to deliver a specific volume (e.g., 234 L/ha) at a constant pressure.

-

Controlled environment greenhouse with supplemental lighting and temperature control.

-

Analytical balance.

Procedure:

-

Planting: Fill pots with potting mix and plant seeds of each weed species at a depth of 1 cm. Water as needed.

-

Growth Conditions: Grow plants in a greenhouse maintained at approximately 25°C with a 16-hour photoperiod.

-

Herbicide Application: When seedlings reach a specific growth stage (e.g., two to three true leaves), apply Flumiclorac-pentyl at a range of doses. Include an untreated control.

-

Post-Application Care: Return the treated plants to the greenhouse and water as needed, avoiding washing the herbicide from the foliage.

-

Data Collection: After a set period (e.g., 14 days after treatment), visually assess weed control and harvest the above-ground shoot biomass.

-

Data Analysis: Weigh the fresh shoot biomass for each plant. Calculate the percentage reduction in shoot weight compared to the untreated control. Use a log-logistic dose-response curve to determine the GR50 value for each weed species.

Field Efficacy and Crop Phytotoxicity Trial

Field trials are essential to evaluate the performance of a herbicide under real-world agricultural conditions.

Objective: To assess the efficacy of Flumiclorac-pentyl on a natural weed population and to evaluate its phytotoxicity to corn and soybean.

Experimental Design: Randomized complete block design with a minimum of three replications.

Plot Size: Appropriate for the application equipment and to minimize edge effects (e.g., 3 meters by 9 meters).

Treatments:

-

Flumiclorac-pentyl at the recommended application rate(s).

-

Flumiclorac-pentyl in tank mixtures with other herbicides (e.g., glyphosate).

-

A weed-free control (hand-weeded).

-

An untreated weedy control.

Procedure:

-

Site Selection and Preparation: Choose a field with a uniform and representative weed population. Prepare the seedbed according to standard agricultural practices for the selected crop (corn or soybean).

-

Planting: Plant the crop at the recommended seeding rate and row spacing.

-

Herbicide Application: Apply the herbicide treatments post-emergence when the weeds are at the appropriate growth stage for control (typically 5-10 cm in height) and the crop is at a tolerant stage (refer to product label). Use a calibrated sprayer to ensure accurate and uniform application.

-

Data Collection:

-

Weed Control: Visually assess the percentage of weed control by species at regular intervals (e.g., 7, 14, and 28 days after treatment) compared to the untreated control.

-

Crop Phytotoxicity: Visually assess crop injury (e.g., stunting, chlorosis, necrosis) at the same intervals on a scale of 0% (no injury) to 100% (crop death).

-

Yield: At crop maturity, harvest the center rows of each plot and determine the crop yield.

-

-

Data Analysis: Analyze the data using analysis of variance (ANOVA) to determine the statistical significance of treatment effects on weed control, crop injury, and yield.

Conclusion

Flumiclorac-pentyl is a fast-acting, post-emergence herbicide that provides effective control of a wide range of problematic broadleaf weeds in corn, soybean, and cotton. Its mechanism of action as a PPO inhibitor leads to rapid cell membrane disruption and necrosis in susceptible plants. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and professionals in the field of weed science and herbicide development. Further research could focus on expanding the quantitative efficacy data to a broader range of weed species and environmental conditions, as well as investigating potential synergistic or antagonistic interactions with other herbicides.

References

- 1. researchgate.net [researchgate.net]

- 2. Flumiclorac-pentyl (Ref: S 23031) [sitem.herts.ac.uk]

- 3. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 4. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resource® Herbicide | Valent [valent.com]

- 6. researchgate.net [researchgate.net]

- 7. chemicalwarehouse.com [chemicalwarehouse.com]

The Rise of N-Phenylphthalimides: A Technical Guide to a New Generation of PPO-Inhibiting Herbicides

For Researchers, Scientists, and Drug Development Professionals

The relentless evolution of herbicide resistance in weed populations presents a significant challenge to global food security. This has spurred the discovery and development of herbicides with novel modes of action or those effective against resistant biotypes. Among the most successful classes to emerge are the N-phenylphthalimide herbicides. As potent inhibitors of the enzyme protoporphyrinogen oxidase (PPO), they offer a powerful tool for broad-spectrum weed management. This technical guide delves into the core scientific principles underlying the discovery, mechanism, and development of these crucial agricultural compounds.

Mechanism of Action: Light-Dependent Peroxidation

N-phenylphthalimide herbicides, classified under the Weed Science Society of America (WSSA) Group 14, exert their effects by inhibiting protoporphyrinogen oxidase (PPO).[1][2] This enzyme is pivotal, catalyzing the last common step in the biosynthesis of both chlorophylls and hemes—the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (Proto IX).[3][4][5]

The inhibition of PPO leads to a cascade of cytotoxic events:

-

Accumulation of Substrate: The blockage of PPO causes the substrate, PPGIX, to accumulate within the cell.[2]

-

Extraplastidic Oxidation: This excess PPGIX leaks from its normal reaction site in the chloroplast into the cytoplasm.[5]

-

Photosensitizer Formation: In the cytoplasm, PPGIX is non-enzymatically oxidized to Proto IX, a potent photosensitizing molecule.[4][5]

-

Reactive Oxygen Species (ROS) Generation: In the presence of light and molecular oxygen, the accumulated Proto IX generates high levels of singlet oxygen (¹O₂), a highly reactive oxygen species.[4][6]

-

Lipid Peroxidation and Cell Death: The singlet oxygen rapidly attacks and oxidizes the fatty acids in cell membranes, a process known as lipid peroxidation. This leads to the loss of membrane integrity, rapid cell leakage, and tissue necrosis.[7][8][9]

The visible symptoms, such as water-soaked lesions followed by browning and desiccation, can appear within hours of application, especially in bright sunlight, and typically result in weed death within a few days.[2][6][10]

Discovery and Development of Key Compounds

The development of N-phenylphthalimide herbicides evolved from earlier PPO inhibitors, with companies like Sumitomo Chemical Co., Ltd. leading significant advancements.[8] These compounds were identified and optimized through systematic structure-activity relationship (SAR) studies, resulting in highly effective and commercially successful products.[11]

-

Flumioxazin: Developed by Sumitomo Chemical, flumioxazin was first registered with the EPA in 2001 for use on soybeans and peanuts.[8] It has since become a leading herbicide due to its broad-spectrum control of broadleaf and grassy weeds and its utility in managing glyphosate-resistant populations.[8][10] It is known by trade names such as Valor®, Chateau®, and Sumisoya®.[9][12]

-

Flumiclorac-pentyl: Also from Sumitomo, this post-emergence herbicide is used to control broadleaf weeds in crops like corn and soybeans.[13][14][15] It is recognized for its rapid contact action.[13]

-

Cinidon-ethyl: A member of the isoindoldione family, cinidon-ethyl is a post-emergence contact herbicide used for broadleaf weed control in cereal crops.[16][17][18] It is noted for its fast action, particularly against challenging weeds like Galium aparine (cleavers).[16]

Quantitative Analysis of Biological Activity

The efficacy of N-phenylphthalimide herbicides is quantified through enzyme inhibition assays and whole-plant bioassays. Recent research has focused on designing novel derivatives with enhanced potency.

Table 1: In Vitro PPO Enzyme Inhibition

The inhibitory constant (Kᵢ) measures the potency of a compound against its target enzyme; a lower Kᵢ value indicates greater potency.

| Compound | Kᵢ (nM) for Nicotiana tabacum PPO (NtPPO) | Source(s) |

| Flumioxazin | 52.0 | [19][20][21] |

| Flumiclorac-pentyl | 46.3 | [19][20][21] |

| Experimental Compound A4 | 9.05 | [20][21] |

| Experimental Compound B11 | 9.05 | [22] |

| Experimental Compound B18 | 10.3 | [19] |

| Experimental Compound B20 | 10.23 | [22] |

Data shows that novel synthesized compounds (A4, B11, B18, B20) can exhibit significantly stronger inhibition of the target PPO enzyme compared to commercial herbicides.

Table 2: Whole-Plant Herbicidal Activity (Post-emergence)

Herbicidal activity is often assessed by the percent growth inhibition against various weed species at a given application rate.

| Compound | Application Rate (g a.i./ha) | Weed Species | % Inhibition / Effect | Source(s) |

| Experimental Compound A4 | 150 | Setaria viridis | Complete Inhibition | [21] |

| 150 | Echinochloa crus-galli | Complete Inhibition | [20][21] | |

| 150 | Digitaria sanguinalis | Complete Inhibition | [20][21] | |

| 150 | Amaranthus retroflexus | Complete Inhibition | [20][21] | |

| 150 | Abutilon theophrasti | Complete Inhibition | [20][21] | |

| 150 | Portulaca oleracea | Complete Inhibition | [20][21] | |

| Experimental Compound 3a | 200 mg/L | Amaranthus retroflexus (stem) | 87% | |

| 200 mg/L | Brassica campestris (root) | 92% | [11] | |

| Experimental Compound B11 | 9.375 | Abutilon theophrasti | >90% | [22] |

| 9.375 | Amaranthus retroflexus | >90% | [22] | |

| 9.375 | Portulaca oleracea | >90% | [22] |

These results demonstrate the potential of newly designed N-phenylphthalimide derivatives to provide excellent weed control at low application rates.

Key Experimental Protocols

General Synthesis of N-Phenylphthalimide Core Structure

The fundamental N-phenylphthalimide scaffold can be synthesized via the condensation of a phthalic anhydride derivative with a substituted aniline.[23]

Protocol:

-

Reactant Mixture: A substituted phthalic anhydride and a substituted aniline are mixed in a suitable solvent or neat.

-

Heating: The mixture is heated to a temperature typically ranging from 140-150°C for a duration of 30-60 minutes to drive the condensation and cyclization, forming the imide ring.

-

Work-up: After cooling, the reaction mixture is treated with water to precipitate the crude product.

-

Purification: The resulting solid is collected by filtration, washed with an aqueous base (e.g., potassium carbonate solution) to remove unreacted starting materials, and then washed with water.

-

Final Product: The product is dried. Further purification can be achieved by recrystallization from an appropriate solvent, such as acetic acid or ethanol, to yield the pure N-phenylphthalimide derivative.

Note: The synthesis of complex, commercial-grade herbicides like flumioxazin or flumiclorac-pentyl involves more elaborate, multi-step synthetic routes to build the specific side chains and substitution patterns required for high activity.[13][17]

PPO Enzyme Inhibition Assay

This in vitro assay determines the potency of a compound by measuring its ability to inhibit the PPO enzyme.

Protocol:

-

Enzyme Preparation: PPO is isolated and purified from a plant source, commonly etiolated seedlings of species like tobacco (Nicotiana tabacum) or corn.[11][20]

-

Reaction Mixture: A reaction buffer is prepared containing the purified PPO enzyme and the test compound (inhibitor) at various concentrations.

-

Initiation: The enzymatic reaction is initiated by adding the substrate, protoporphyrinogen IX (PPGIX).

-

Incubation: The mixture is incubated for a specific time at a controlled temperature (e.g., 30°C).

-

Quantification: The rate of formation of the product, protoporphyrin IX (Proto IX), is measured. This is typically done spectrophotometrically by monitoring the increase in absorbance at a specific wavelength (e.g., ~630 nm) corresponding to Proto IX.

-

Data Analysis: The inhibitory activity is calculated. The concentration of the inhibitor that causes 50% inhibition (IC₅₀) or the inhibition constant (Kᵢ) is determined by plotting the reaction rates against inhibitor concentrations.[19][20][22]

Whole-Plant Herbicidal Activity Bioassay

This in vivo assay evaluates the practical herbicidal effect of a compound on target weed species under controlled greenhouse conditions.

Protocol:

-

Plant Cultivation: Seeds of selected weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti) are sown in pots containing a suitable soil medium and grown in a greenhouse under controlled conditions (light, temperature, humidity).

-

Herbicide Application:

-

Pre-emergence: The test compound, formulated in a suitable solvent/surfactant mixture, is sprayed uniformly onto the soil surface immediately after sowing.

-

Post-emergence: The formulation is applied directly to the foliage of the weeds once they have reached a specific growth stage (e.g., 2-3 leaf stage).

-

-

Treatment Groups: Multiple application rates (doses) are tested, along with a negative control (solvent only) and a positive control (a commercial herbicide like flumioxazin).[11]

-

Incubation: The treated plants are returned to the greenhouse and observed for a period, typically 14-21 days.

-

Assessment: The herbicidal injury is visually assessed and scored on a scale (e.g., 0% = no effect, 100% = complete plant death). The fresh weight of the above-ground plant material is often measured and compared to the untreated control to calculate the percent growth inhibition.

-

Data Analysis: The data is used to determine dose-response curves and calculate values such as GR₅₀ (the dose required for 50% growth reduction).

Conclusion and Future Outlook

N-phenylphthalimide herbicides represent a cornerstone of modern weed management, providing effective, rapid-acting control of a broad spectrum of weeds, including those resistant to other herbicide classes. Their mechanism of action, centered on the inhibition of protoporphyrinogen oxidase, is well-understood and continues to be a fertile target for new herbicide discovery. As demonstrated by ongoing research, the N-phenylphthalimide scaffold is highly amenable to chemical modification, offering significant potential for the development of next-generation PPO inhibitors with even greater potency, improved crop selectivity, and favorable environmental profiles. These efforts are critical for sustaining agricultural productivity in the face of mounting weed control challenges.

References

- 1. canada.ca [canada.ca]

- 2. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 3. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protoporphyrinogen Oxidase-Inhibiting Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 5. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 6. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 7. Flumioxazin | C19H15FN2O4 | CID 92425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Flumioxazine (Flumioxazin) - Cultivar Magazine [revistacultivar.com]

- 9. chemicalwarehouse.com [chemicalwarehouse.com]

- 10. Sureguard (flumioxazin) | NC State Extension Publications [content.ces.ncsu.edu]

- 11. Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Flumiclorac-pentyl (Ref: S 23031) [sitem.herts.ac.uk]

- 14. Flumiclorac-pentyl | C21H23ClFNO5 | CID 443048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Flumiclorac-pentyl - Hazardous Agents | Haz-Map [haz-map.com]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. Cinidon-ethyl (Ref: BAS 615H) [sitem.herts.ac.uk]

- 18. 2-Propenoic acid, 2-chloro-3-(2-chloro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenyl)-, ethyl ester, (2Z)- | C19H17Cl2NO4 | CID 5851439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Discovery of Novel N-Phenylphthalimide Protoporphyrinogen IX Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism | MDPI [mdpi.com]

A Technical Guide to the Effects of Flumiclorac on Chlorophyll and Heme Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Flumiclorac is a potent herbicidal agent that exerts its phytotoxic effects by disrupting the tetrapyrrole biosynthetic pathway, which is fundamental for the production of both chlorophyll and heme. Its primary molecular target is the enzyme protoporphyrinogen oxidase (PPO). Inhibition of PPO leads to the accumulation of the substrate protoporphyrinogen IX, which subsequently auto-oxidizes to the photodynamic protoporphyrin IX. In the presence of light, protoporphyrin IX generates reactive oxygen species (ROS), causing rapid lipid peroxidation, membrane disruption, and ultimately, cell death. This guide provides an in-depth analysis of the biochemical mechanism of flumiclorac, quantitative data on its inhibitory activity, detailed experimental protocols for its study, and visual representations of the affected pathways.

The Tetrapyrrole Biosynthesis Pathway: A Shared Route for Chlorophyll and Heme

Chlorophyll, the primary pigment for photosynthesis, and heme, a crucial component of cytochromes and other essential proteins, are both derived from a common biosynthetic pathway starting from glutamate.[1] A key enzymatic step in this pathway is the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX), catalyzed by protoporphyrinogen oxidase (PPO).[2][3] After this step, the pathway branches. The insertion of Mg²⁺ into Proto IX by magnesium chelatase directs the molecule towards chlorophyll synthesis, while the insertion of Fe²⁺ by ferrochelatase commits it to the heme synthesis pathway.[4]

Figure 1: Simplified tetrapyrrole pathway for chlorophyll and heme synthesis.

Flumiclorac's Mechanism of Action: PPO Inhibition and Oxidative Stress

Flumiclorac belongs to the N-phenylphthalimide class of herbicides that specifically target and inhibit the PPO enzyme.[5] This inhibition is highly potent and disrupts the normal flow of the tetrapyrrole pathway.

The mechanism unfolds as follows:

-

PPO Inhibition: Flumiclorac binds to the PPO enzyme, blocking the conversion of Protogen IX to Proto IX within the chloroplast.[6]

-

Substrate Accumulation and Efflux: The blockage causes Protogen IX to accumulate. This excess Protogen IX leaks from its site of synthesis in the chloroplast into the cytoplasm.[6][7]

-

Cytoplasmic Oxidation: In the cytoplasm, Protogen IX is rapidly and non-enzymatically oxidized to Proto IX.[6]

-

Photosensitization and ROS Generation: Proto IX is a highly effective photosensitizing molecule.[8] When exposed to light, it absorbs energy and transfers it to molecular oxygen (O₂), generating highly destructive singlet oxygen (¹O₂).[6]

-

Cellular Damage: Singlet oxygen and other reactive oxygen species initiate a cascade of lipid peroxidation, destroying the integrity of cellular membranes. This leads to rapid leakage of cellular contents, desiccation, necrosis, and ultimately, plant death.[3][5][6] Injury symptoms can appear within hours of application in bright sunlight.[3]

Figure 2: Mechanism of flumiclorac-induced phytotoxicity.

Quantitative Data: Inhibitory Potency

The efficacy of PPO-inhibiting herbicides is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While specific IC₅₀ values for flumiclorac are proprietary and vary between plant species, data for structurally related PPO inhibitors demonstrate the high potency of this herbicide class.

| Herbicide (PPO Inhibitor) | Plant Source | IC₅₀ Value | Reference |

| S-23142 | Spinach | 0.1 nM (1 x 10⁻¹⁰ M) | [2] |

| Acifluorfen (AF) | Spinach | 5.0 nM (5 x 10⁻⁹ M) | [2] |

| UCC-C4243 | Barley | 40.0 nM | [9] |

Note: These values illustrate the potent nature of PPO inhibition. The actual IC₅₀ for flumiclorac is expected to be in a similarly low nanomolar range.

Treatment of plants with PPO inhibitors leads to a significant and measurable accumulation of Protoporphyrin IX.

| Herbicide (Concentration) | Plant System | Fold-Increase in Proto IX | Reference |

| UCC-C4243 (100 µM) | Barley Leaf Sections | > 75 times control | [9] |

Experimental Protocols

Investigating the effects of flumiclorac involves a series of biochemical assays to measure enzyme inhibition, substrate accumulation, and downstream cellular damage.

Protocol: In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol is adapted from continuous fluorometric assay methods and is designed to measure the rate of PPO activity by monitoring the formation of fluorescent Proto IX.[10][11]

1. Preparation of Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.5% (v/v) Tween 20.

-

Enzyme Source: Isolated chloroplasts or mitochondrial extracts from a target plant species (e.g., spinach, barley).[2] Protein concentration should be determined (e.g., Bradford assay) and adjusted.

-

Inhibitor Stock: Prepare a high-concentration stock of flumiclorac (e.g., 10 mM) in DMSO. Create serial dilutions in DMSO to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).

-

Substrate (Protoporphyrinogen IX): Prepare fresh by reducing Proto IX with sodium amalgam under a nitrogen atmosphere.[10][12] The resulting colorless solution should be kept on ice, protected from light, and used immediately.

2. Assay Procedure:

-

Set up a 96-well black, clear-bottom microplate.

-

To each well, add 180 µL of Assay Buffer.

-

Add 2 µL of the appropriate flumiclorac dilution or DMSO (for the no-inhibitor control).

-

Add 10 µL of the PPO enzyme preparation to each well.

-

Include a "no-enzyme" control to measure the rate of non-enzymatic auto-oxidation of the substrate.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the freshly prepared Protogen IX substrate to each well.

-

Immediately place the microplate in a fluorescence plate reader (pre-set to 37°C).

-

Measure the increase in fluorescence kinetically for 15-30 minutes (readings every 30-60 seconds) at an excitation wavelength of ~405 nm and an emission wavelength of ~630 nm.[13][14]

3. Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Correct for the no-enzyme control rate.

-

Plot the percentage of inhibition against the logarithm of the flumiclorac concentration.

-

Determine the IC₅₀ value using a non-linear regression curve fit.

Protocol: Quantification of Protoporphyrin IX Accumulation

This protocol uses HPLC with fluorescence detection to quantify Proto IX levels in herbicide-treated plant tissue.[15][16]

1. Sample Preparation:

-

Treat plant seedlings or leaf disks with a known concentration of flumiclorac and a control solution. Incubate under light for a specified period (e.g., 4-24 hours).

-

Harvest ~1 g of tissue, flash-freeze in liquid nitrogen, and grind to a fine powder.

-

Extract pigments by homogenizing the powder in 2 mL of an acetone: 0.2 M NH₄OH (9:1, v/v) solution.[15]

-

Centrifuge to pellet debris and collect the supernatant. Filter the supernatant through a 0.2 µm syringe filter.

2. HPLC Analysis:

-

System: A reverse-phase HPLC system equipped with a fluorescence detector.

-

Column: C18 column.

-

Mobile Phase A: 60% acetonitrile + 40% water + 0.1% formic acid.

-

Mobile Phase B: 100% acetone + 0.1% formic acid.

-

Gradient: A suitable linear gradient to separate Proto IX from other pigments.[16]

-

Detection: Excitation at ~406 nm, Emission at ~635 nm.[16]

-

Quantification: Create a standard curve using authentic Proto IX standards of known concentrations. Calculate the amount of Proto IX in the samples by comparing their peak areas to the standard curve.

Protocol: Lipid Peroxidation (TBARS Assay)

This assay estimates lipid peroxidation by measuring malondialdehyde (MDA), a byproduct, which reacts with thiobarbituric acid (TBA) to form a colored product.[17][18]

1. Reagent Preparation:

-

Extraction Buffer: 0.1% Trichloroacetic acid (TCA).

-

TBA Solution: 0.5% (w/v) Thiobarbituric acid in 20% TCA.

2. Procedure:

-

Homogenize ~0.2 g of flumiclorac-treated and control plant tissue in 2 mL of ice-cold 0.1% TCA.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

To 1 mL of the supernatant, add 4 mL of TBA solution.

-

For a background control, add 4 mL of 20% TCA without TBA to another 1 mL of supernatant.

-

Heat the mixtures at 95°C for 30 minutes.

-

Quickly cool the tubes on ice to stop the reaction.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Measure the absorbance of the supernatant at 532 nm and correct for non-specific turbidity by subtracting the absorbance at 600 nm.[17][19]

3. Calculation:

-

Calculate the MDA concentration using the Beer-Lambert law, with an extinction coefficient for the MDA-TBA adduct of 155 mM⁻¹ cm⁻¹.

-

Correct the final value using the background control sample to account for interfering compounds.[17]

Figure 3: Workflow for assessing the effects of flumiclorac.

Conclusion

Flumiclorac is a highly effective herbicide that acts through a well-understood mechanism of action. By inhibiting protoporphyrinogen oxidase, it triggers a light-dependent cascade of events leading to the accumulation of phototoxic Protoporphyrin IX and subsequent oxidative destruction of cell membranes. The quantitative potency of this class of herbicides is exceptionally high, with inhibitory effects observed in the low nanomolar range. The experimental protocols detailed herein provide a robust framework for researchers to investigate the specific effects of flumiclorac and other PPO inhibitors, enabling further studies in herbicide development, weed resistance mechanisms, and crop selectivity.

References

- 1. Transfer RNA and the formation of the heme and chlorophyll precursor, 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 4. Mechanism of Penoxsulam’s Effect on Chlorophyll Synthesis and the Metabolism of Foxtail Millet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 6. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 7. Development of Protoporphyrinogen Oxidase as an Efficient Selection Marker for Agrobacterium tumefaciens-Mediated Transformation of Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 9. Herbicidal Activity of UCC-C4243 and Acifluorfen is Due to Inhibition of Protoporphyrinogen Oxidase | Weed Science | Cambridge Core [cambridge.org]

- 10. benchchem.com [benchchem.com]

- 11. A continuous fluorimetric assay for protoporphyrinogen oxidase by monitoring porphyrin accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bookstack.cores.utah.edu [bookstack.cores.utah.edu]

- 14. A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy | PLOS One [journals.plos.org]

- 15. Mg-Protoporphyrin IX Signals Enhance Plant’s Tolerance to Cold Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 19. arpi.unipi.it [arpi.unipi.it]

In-Depth Technical Guide to the Physicochemical Properties of Technical Grade Flumiclorac